Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate

CAS No.: 1217862-97-9

Cat. No.: VC2652308

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217862-97-9 |

|---|---|

| Molecular Formula | C11H18N2O2 |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | ethyl 2-(3,4,5-trimethylpyrazol-1-yl)propanoate |

| Standard InChI | InChI=1S/C11H18N2O2/c1-6-15-11(14)10(5)13-9(4)7(2)8(3)12-13/h10H,6H2,1-5H3 |

| Standard InChI Key | DFGZSOORPPQZLA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C)N1C(=C(C(=N1)C)C)C |

| Canonical SMILES | CCOC(=O)C(C)N1C(=C(C(=N1)C)C)C |

Introduction

Chemical Structure and Properties

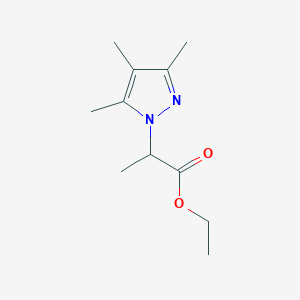

Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate consists of a pyrazole ring with methyl groups at positions 3, 4, and 5, connected to an ethyl propanoate group at the N1 position. The molecule contains a stereogenic center at the carbon connecting the pyrazole ring to the ester group.

Identification and Structural Data

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 2-(3,4,5-trimethylpyrazol-1-yl)propanoate |

| CAS Number | 1217862-97-9 |

| Molecular Formula | C₁₁H₁₈N₂O₂ |

| Molecular Weight | 210.27 g/mol |

| Standard InChI | InChI=1S/C11H18N2O2/c1-6-15-11(14)10(5)13-9(4)7(2)8(3)12-13/h10H,6H2,1-5H3 |

| Standard InChIKey | DFGZSOORPPQZLA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C)N1C(=C(C(=N1)C)C)C |

This information provides a definitive identification of the compound and allows for its unambiguous representation in chemical databases and literature .

Synthesis Methods

The synthesis of Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate can be approached through several methods based on established procedures for similar N-substituted pyrazole derivatives.

N-Alkylation Approach

The most direct synthetic route likely involves N-alkylation of 3,4,5-trimethyl-1H-pyrazole with an appropriate ethyl 2-halopropanoate under basic conditions. This methodology is analogous to the synthesis of related compounds described in the literature .

The general reaction scheme would involve:

-

Preparation or commercial acquisition of 3,4,5-trimethyl-1H-pyrazole

-

Reaction with ethyl 2-bromopropanoate (or another suitable 2-halopropanoate)

-

Base-mediated alkylation using a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Purification by column chromatography or recrystallization

A similar approach is documented for the synthesis of Ethyl-3-((3,5-dimethyl-4-(phenyldiazenyl)-pyrazol-1-yl)-propionate, where anhydrous K₂CO₃ was used as the base in the alkylation reaction .

Alternative Synthetic Approaches

Alternative approaches might include:

-

Condensation reactions involving hydrazine derivatives and appropriate dicarbonyl compounds to form the pyrazole ring, followed by N-alkylation

-

Modification of pre-existing pyrazole derivatives through functional group transformations

-

Regioselective synthesis methods to control the position of attachment on the pyrazole nitrogen

The choice of synthetic route would depend on factors such as reagent availability, desired scale, and the need for stereochemical control if a specific enantiomer is targeted.

Related Compounds and Structural Analogues

Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate belongs to a broader family of pyrazole derivatives with varying substitution patterns and functional groups. Several structural analogues can be identified from the literature.

Comparative Analysis of Structural Analogues

The following table presents a comparison of Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate with selected structural analogues:

Structure-Property Relationships

The structural variations in these analogues significantly influence their physicochemical properties and potential biological activities:

-

Substituent Effects: The replacement of methyl groups with functional groups like amino or bromo (as in ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate) introduces hydrogen bonding capabilities and increased molecular weight, respectively.

-

Connectivity Differences: Compounds with attachment at the C4 position of the pyrazole exhibit fundamentally different spatial orientations compared to N1-substituted derivatives, affecting their potential interactions with biological targets.

-

Functional Group Variation: The free acid analogues, such as 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid, possess different physicochemical properties, including increased water solubility at appropriate pH and the ability to form salts.

-

Ring Substitution Patterns: The cyclopropyl substitution (as in ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoate) introduces conformational constraints and altered electronic properties compared to a methyl group.

These structure-property relationships provide valuable insights for designing derivatives with tailored properties for specific applications.

Chemical Reactivity and Reactions

The chemical reactivity of Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate is primarily determined by its functional groups: the pyrazole heterocycle and the ethyl ester moiety.

Ester-Related Reactions

The ethyl ester functionality is a key reactive site in the molecule that can undergo various transformations:

-

Hydrolysis: Under basic or acidic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid. This reaction is analogous to the preparation of 3-(3,5-Dimethyl-4-(phenyldiazenyl)-pyrazol-1-yl)-propionic acid described in the literature, where an ethyl ester was hydrolyzed using aqueous NaOH followed by acidification .

-

Transesterification: The ethyl ester could undergo transesterification with other alcohols in the presence of appropriate catalysts, leading to alternative ester derivatives.

-

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) could convert the ester to the corresponding primary alcohol.

-

Amidation: Reaction with amines under appropriate conditions could yield amide derivatives with potential biological activity.

Pyrazole Ring Chemistry

-

Coordination Chemistry: The nitrogen atoms of the pyrazole ring could coordinate with various metal ions to form coordination complexes, as pyrazoles are known to act as ligands in coordination chemistry.

-

Oxidation Reactions: The methyl groups, particularly those at positions 3 and 5, might undergo oxidation under strong oxidizing conditions.

-

Radical Reactions: The pyrazole ring could participate in radical-mediated functionalization reactions, although the high degree of substitution would limit regioselectivity.

The presence of the methyl group adjacent to the ester creates a stereogenic center, which could influence the stereochemical outcome of reactions at or near this center, potentially leading to stereoselective transformations under appropriate conditions.

Applications and Research Findings

Synthetic Applications

Compounds like Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate often serve as valuable synthetic intermediates in the preparation of more complex molecules:

-

Building Blocks: The compound could serve as a building block for the synthesis of more complex heterocyclic systems with potential applications in medicinal chemistry or materials science.

-

Functional Group Transformations: The ester functionality provides a convenient handle for further transformations, such as conversion to amides, hydrazides, or other derivatives with enhanced or modified properties.

-

Library Synthesis: The compound could be incorporated into combinatorial chemistry approaches for the generation of compound libraries for biological screening.

Material Science Applications

Pyrazole derivatives have also found applications in material science, particularly in the development of functional materials:

-

Coordination Chemistry: The nitrogen atoms in the pyrazole ring could coordinate with metal ions, leading to potentially interesting coordination complexes with applications in catalysis or as functional materials.

-

Photochemical Properties: Some pyrazole derivatives exhibit interesting photophysical properties, suggesting potential applications in photochemical systems or as components of photosensitive materials.

Analytical Methods and Characterization

The characterization and analysis of Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate typically involve a combination of spectroscopic, chromatographic, and other analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structure and purity of the compound:

-

¹H NMR would show characteristic signals for:

-

Three methyl groups on the pyrazole ring (likely as singlets)

-

Ethyl ester group (triplet for -CH₃ and quartet for -CH₂-)

-

Methyl and methine protons of the propanoate backbone (doublet and quartet, respectively)

-

-

¹³C NMR would reveal signals for:

-

Pyrazole ring carbons (typically in the range of 140-110 ppm)

-

Ester carbonyl carbon (around 170 ppm)

-

Aliphatic carbons of the methyl groups, ethyl ester, and propanoate backbone

-

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorptions for:

-

Ester C=O stretching (typically around 1730-1750 cm⁻¹)

-

C-H stretching of methyl and methylene groups (around 2950-2850 cm⁻¹)

-

Vibrations associated with the pyrazole ring structure

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns:

-

Molecular ion peak at m/z 210, corresponding to the molecular weight

-

Fragment ions resulting from cleavage of the ester group or other bonds

-

High-resolution mass spectrometry would confirm the exact molecular formula

Chromatographic Methods

Chromatographic techniques are essential for assessing purity and for separation purposes:

-

High-Performance Liquid Chromatography (HPLC) can be used for:

-

Quantitative analysis of purity

-

Separation of potential stereoisomers if a chiral stationary phase is employed

-

Preparative purification if needed

-

-

Gas Chromatography (GC) may be suitable for:

-

Volatile derivatives or degradation products

-

Analysis of reaction mixtures during synthesis

-

Quantitative determination of impurities

-

X-ray Crystallography

If suitable crystals can be obtained, X-ray crystallography would provide definitive structural confirmation, including:

-

Bond lengths and angles

-

Conformational details of the molecule in the solid state

-

Absolute configuration at the stereogenic center if a suitable crystal is analyzed

Similar pyrazole derivatives have been characterized by X-ray crystallography, as evidenced by the crystal structure data available for tris(4-methyl-1H-pyrazol-1-yl)methane .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume